5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene
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Overview
Description
5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene: is an aromatic compound characterized by the presence of a chlorophenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: This process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents .
Medicine: In medicine, derivatives of this compound are being investigated for their potential as drug candidates. Their ability to interact with specific molecular targets makes them promising for treating various diseases .
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-Chlorophenyl methyl sulfone: Used in the preparation of other chemical compounds and as a standard in analytical chemistry.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Thiazole derivatives: Exhibiting various biological activities such as antimicrobial and antitumor effects.
Uniqueness: 5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene stands out due to its specific chemical structure, which allows for unique interactions with molecular targets
Properties
CAS No. |
61259-80-1 |
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Molecular Formula |
C16H17ClO |
Molecular Weight |
260.76 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H17ClO/c1-11-8-14(9-12(2)16(11)18-3)10-13-4-6-15(17)7-5-13/h4-9H,10H2,1-3H3 |
InChI Key |
LNGQBGYTMISXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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